4-({[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohexyl]methyl}amino)quinazoline-2(1H)-thione
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Overview
Description
4-{[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a piperazine ring, and a quinazoline-2-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C . The resulting intermediate is then treated with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline-2-thione core to its corresponding dihydroquinazoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
4-{[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-{[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological membranes and proteins. The piperazine ring and quinazoline-2-thione core contribute to its binding affinity and specificity for certain receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
4’- (Trifluoromethyl)acetophenone: This compound shares the trifluoromethyl group and is used as an intermediate in organic synthesis.
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Similar in structure due to the presence of the trifluoromethyl group and piperazine ring.
Uniqueness
4-{[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 4-({[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohexyl]methyl}amino)quinazoline-2(1H)-thione is a complex molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to present a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its structural components:
- Core Structure : Quinazoline-2-thione
- Substituents : Trifluoromethyl phenyl group, piperazine moiety, and cyclohexyl carbonyl group.
Molecular Formula
The molecular formula for this compound is C25H32F3N5S with a molar mass of approximately 493.6 g/mol.
Biological Activity Overview
The biological activity of quinazoline derivatives, particularly those containing thione groups, has been widely studied. The following sections detail specific areas of activity related to the compound.
Antimycobacterial Activity
Research indicates that quinazoline derivatives exhibit significant antimycobacterial properties. For instance, certain substituted quinazoline-4-thiones have shown efficacy against Mycobacterium tuberculosis and other strains such as M. avium and M. kansasii .
Case Study: Synthesis and Evaluation
A series of quinazoline-4-thiones were synthesized and tested for their antimycobacterial activity. Notably, compounds with chloro substitutions demonstrated higher activity than standard treatments like isoniazid .
Compound | Activity Against M. tuberculosis | Activity Against M. avium |
---|---|---|
6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione | High | Moderate |
6-Chloro-2,2-dimethyl-3-phenylquinazoline-4(3H)-thione | Moderate | High |
Antialgal and Photosynthesis-Inhibiting Activity
Quinazoline derivatives have also been evaluated for their ability to inhibit photosynthesis in autotrophic organisms. Studies have indicated that certain compounds effectively reduce the oxygen evolution rate in chloroplasts, suggesting potential applications in herbicide development .
Toxicological Screening
The toxicity profile of quinazoline derivatives was assessed using brine shrimp bioassays (Artemia salina). Several compounds exhibited varying levels of toxicity, which is crucial for evaluating their safety for potential therapeutic use .
The mechanism by which quinazoline derivatives exert their biological effects often involves interaction with specific biological targets:
- Serotonergic Activity : The trifluoromethyl phenyl group may enhance the binding affinity to serotonergic receptors, influencing neurotransmission pathways .
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit enzymes involved in metabolic pathways critical for bacterial survival .
Properties
Molecular Formula |
C27H30F3N5OS |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
[4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H30F3N5OS/c28-27(29,30)20-4-3-5-21(16-20)34-12-14-35(15-13-34)25(36)19-10-8-18(9-11-19)17-31-24-22-6-1-2-7-23(22)32-26(37)33-24/h1-7,16,18-19H,8-15,17H2,(H2,31,32,33,37) |
InChI Key |
KRSUMALYZDTIKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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